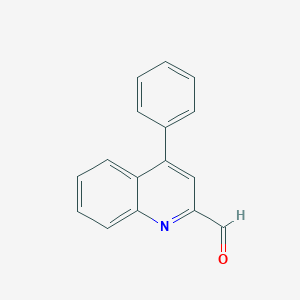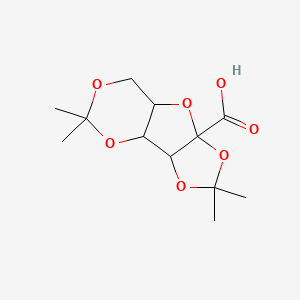
(-)-Diacetone-2-keto-L-gulonic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Diacetone-2-keto-L-gulonic acid monohydrate is a chemical compound that plays a significant role in various chemical and biological processes. It is a derivative of L-gulonic acid and is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Diacetone-2-keto-L-gulonic acid monohydrate typically involves the acetylation of L-gulonic acid. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid. The process involves multiple steps, including the protection of hydroxyl groups and subsequent deprotection to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (-)-Diacetone-2-keto-L-gulonic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, (-)-Diacetone-2-keto-L-gulonic acid monohydrate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It is also used in the study of carbohydrate metabolism and related biochemical processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antioxidant properties and its ability to modulate biological pathways involved in disease states.
Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of high-value products. Its unique reactivity makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (-)-Diacetone-2-keto-L-gulonic acid monohydrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic processes. The compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
Gallic Acid: Gallic acid is another compound with antioxidant properties and is used in various chemical and biological studies.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules set it apart from other similar compounds.
Properties
IUPAC Name |
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCBATIDXGJRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18467-77-1 |
Source


|
| Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
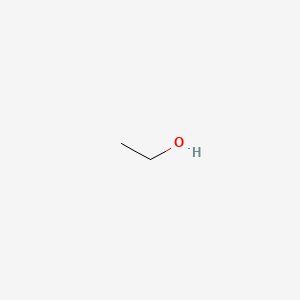
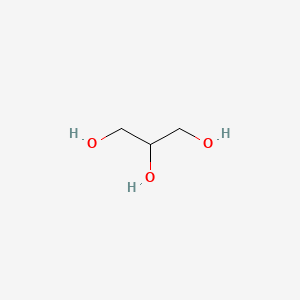
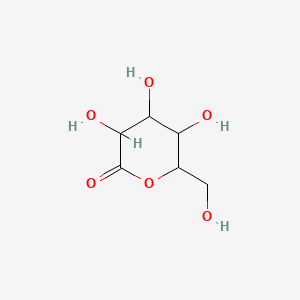
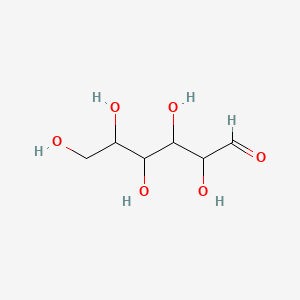
![(1S,2R,6R,8R,9R)-9-Hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.0^{2,6}]undecan-10-one](/img/structure/B7769936.png)

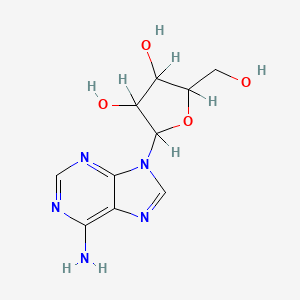
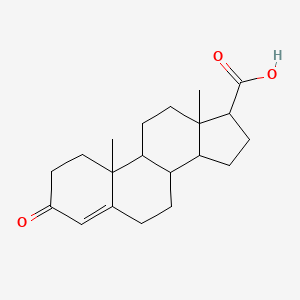
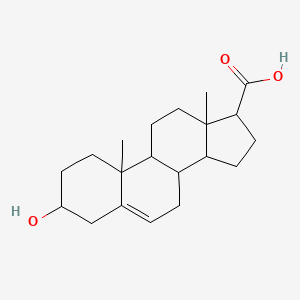
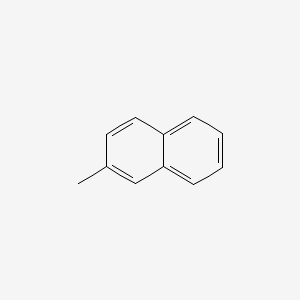
![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)
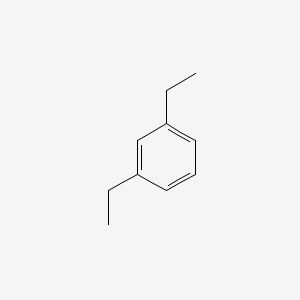
![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)
